4-Ethoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
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Overview
Description
4-Ethoxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the condensation reaction between 4-ethoxybenzaldehyde and 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-Ethoxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-ethoxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with cellular membranes and other hydrophobic environments, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzaldehyde hydrazone: A simpler hydrazone derivative with similar reactivity.
6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazone: Another hydrazone with a different aromatic substituent.
Benzaldehyde hydrazone: A basic hydrazone compound used in various chemical reactions.
Uniqueness
4-Ethoxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N5O2 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H15N5O2/c1-3-20-11-6-4-10(5-7-11)8-14-17-13-15-12(19)9(2)16-18-13/h4-8H,3H2,1-2H3,(H2,15,17,18,19)/b14-8+ |
InChI Key |
GGXHHXQOQRXCOA-RIYZIHGNSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NN=C(C(=O)N2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NN=C(C(=O)N2)C |
Origin of Product |
United States |
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